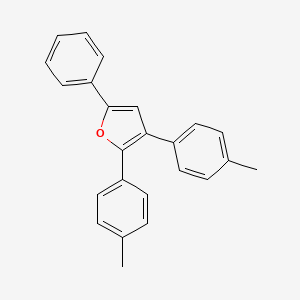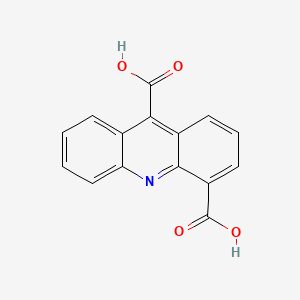
4,9-Acridinedicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acridine-4,9-dicarboxylic acid is a derivative of acridine, a nitrogen-containing heterocyclic compound. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities . The unique planar structure of acridine allows it to interact with various biomolecular targets, making it a compound of significant interest in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Acridine-4,9-dicarboxylic acid can be synthesized through various methods. One common approach involves the Ullmann condensation, where a primary amine reacts with an aromatic aldehyde or carboxylic acid in the presence of a strong mineral acid like sulfuric acid or hydrochloric acid, followed by a cyclization step to produce acridone . Another method involves the reaction of dimedone, 4-amino-N-[amino(imino)methyl]-benzenesulfonamide, and 4-cyano-benzaldehyde in the presence of sulfuric acid as a catalyst .
Industrial Production Methods: Industrial production of acridine derivatives often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Acridine-4,9-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, peroxymonosulfuric acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Acridinic acid.
Reduction: Reduced acridine derivatives.
Substitution: Halogenated acridine derivatives.
Wissenschaftliche Forschungsanwendungen
Acridine-4,9-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various acridine derivatives with potential pharmaceutical applications.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the production of dyes, fluorescent materials, and laser technologies.
Wirkmechanismus
The primary mechanism of action of acridine-4,9-dicarboxylic acid involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the normal function of DNA and related enzymes. This intercalation can inhibit the activity of topoisomerase and telomerase, enzymes crucial for DNA replication and cell division . Additionally, acridine derivatives can interact with various proteins, further influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Acridine-4,9-dicarboxylic acid can be compared with other acridine derivatives such as:
Amsacrine: An anticancer agent that also intercalates into DNA and inhibits topoisomerase II.
Triazoloacridone: Known for its anticancer properties and ability to inhibit topoisomerase.
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Another DNA intercalator with potential anticancer activity.
Uniqueness: Acridine-4,9-dicarboxylic acid stands out due to its dual carboxylic acid groups, which may enhance its ability to form hydrogen bonds and interact with biological targets more effectively compared to other acridine derivatives .
Eigenschaften
CAS-Nummer |
27574-29-4 |
|---|---|
Molekularformel |
C15H9NO4 |
Molekulargewicht |
267.24 g/mol |
IUPAC-Name |
acridine-4,9-dicarboxylic acid |
InChI |
InChI=1S/C15H9NO4/c17-14(18)10-6-3-5-9-12(15(19)20)8-4-1-2-7-11(8)16-13(9)10/h1-7H,(H,17,18)(H,19,20) |
InChI-Schlüssel |
DOZKPGOIZJCCHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



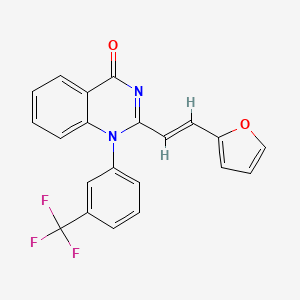
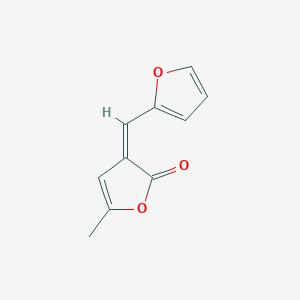
![3-[(4-Chlorophenyl)sulfonyl]-1,3-oxazolidin-2-one](/img/structure/B12916009.png)
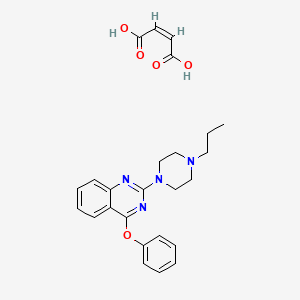
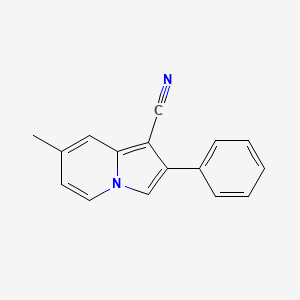
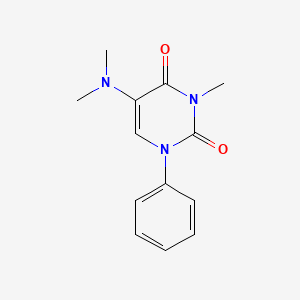
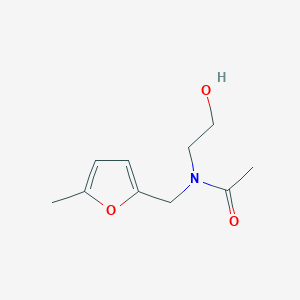
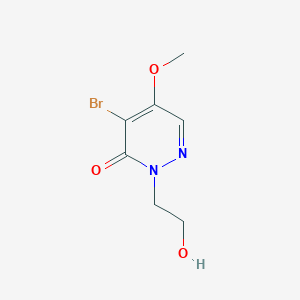
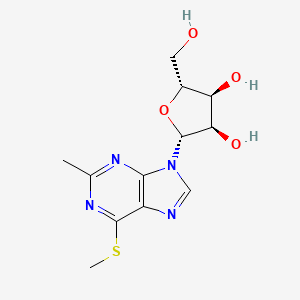
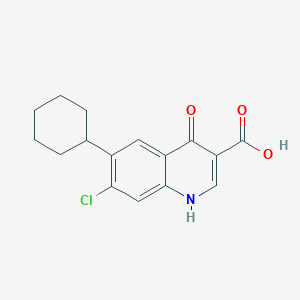
![Furan-2-ylmethyl 4'-heptyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12916046.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thienyl)-](/img/structure/B12916049.png)
